molecular formula C16H11IO2S B13922381 Benzyl 5-iodobenzo[b]thiophene-2-carboxylate

Benzyl 5-iodobenzo[b]thiophene-2-carboxylate

Katalognummer: B13922381
Molekulargewicht: 394.2 g/mol
InChI-Schlüssel: NPYIXVXHTMAONV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 5-iodobenzo[b]thiophene-2-carboxylate is an organic compound belonging to the class of benzothiophenes. It is characterized by the presence of an iodine atom at the 5-position of the benzo[b]thiophene ring and a benzyl ester group at the 2-position of the carboxylate.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzothiophene derivatives, including Benzyl 5-iodobenzo[b]thiophene-2-carboxylate, can be achieved through various methods. One notable method involves the aryne reaction with alkynyl sulfides. This one-step synthesis is performed using o-silylaryl triflates and alkynyl sulfides, resulting in the formation of benzothiophenes . The reaction conditions typically involve the use of a base and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 5-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Coupling Reactions: The benzyl ester group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.

    Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, thiols, and thioethers.

Wirkmechanismus

The mechanism of action of Benzyl 5-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The iodine atom and benzyl ester group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    Benzyl benzo[b]thiophene-2-carboxylate: Lacks the iodine atom, resulting in different reactivity and applications.

    5-Bromo-benzo[b]thiophene-2-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    Benzyl 5-chlorobenzo[b]thiophene-2-carboxylate:

Uniqueness: Benzyl 5-iodobenzo[b]thiophene-2-carboxylate is unique due to the presence of the iodine atom, which imparts specific reactivity and binding characteristics. This makes it valuable for applications requiring selective substitution reactions and interactions with biological targets .

Eigenschaften

Molekularformel

C16H11IO2S

Molekulargewicht

394.2 g/mol

IUPAC-Name

benzyl 5-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C16H11IO2S/c17-13-6-7-14-12(8-13)9-15(20-14)16(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI-Schlüssel

NPYIXVXHTMAONV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(S2)C=CC(=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.